molecular formula C13H15NO2 B11168823 (2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone

(2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone

Cat. No.: B11168823
M. Wt: 217.26 g/mol
InChI Key: COFQUHDEHCWPGJ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone typically involves the reaction of indole derivatives with tetrahydrofuran derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an indole derivative reacts with a tetrahydrofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2,3-Dihydro-indol-1-yl)-(tetrahydro-furan-2-yl)-methanone stands out due to its unique structural combination of an indole ring and a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2,3-dihydroindol-1-yl(oxolan-2-yl)methanone

InChI

InChI=1S/C13H15NO2/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-2,4-5,12H,3,6-9H2

InChI Key

COFQUHDEHCWPGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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